1-methyl-1H-pyrazole-3,5-diamine
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Overview
Description
1-Methyl-1H-pyrazole-3,5-diamine is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and amino groups at positions 3 and 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1-methyl-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the condensation of 1,3-diketones with hydrazine hydrate followed by cyclization can yield pyrazole derivatives . Industrial production methods often employ microwave-assisted reactions or eco-friendly catalytic systems to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazole-3,5-diamine has a wide range of applications in scientific research:
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 1-methyl-1H-pyrazole-3,5-diamine include other pyrazole derivatives such as 3,5-dimethylpyrazole and 3,5-diphenylpyrazole. These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-methylpyrazole-3,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMWPNCWMKQIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693329 |
Source
|
Record name | 1-Methyl-1H-pyrazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16675-35-7 |
Source
|
Record name | 1-Methyl-1H-pyrazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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